REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH:8]=[CH2:9])[cH:6][cH:7]1.[CH2:11]1[CH2:14][CH2:13][CH2:12][O:15]1.[CH:21]12[CH2:22][CH2:23][CH2:24][CH:25]([BH:26]1)[CH2:27][CH2:28][CH2:29]2.[ClH:20].[Na+:17].[OH-:16].[OH:18][OH:19]>>[Br:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH2:8][CH2:9][OH:15])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc(Br)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B1C2CCCC1CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OO
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Name
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Type
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product
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Smiles
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Cc1cc(Br)ccc1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |